3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride, also known as methylene blue, is a synthetic compound with significant applications in various scientific fields, particularly in biology and medicine. Its chemical structure includes a phenothiazine core substituted with diethylamino groups and a methoxy group, contributing to its unique properties and functionalities.
The compound is classified under the category of phenothiazine derivatives and has been extensively studied for its biological activities, including its role as a dye and therapeutic agent. It is commonly used in histological staining, as well as in treatments for conditions such as methemoglobinemia. The compound's CAS number is 58083-81-1, which aids in its identification across chemical databases and literature .
The synthesis of 3,7-bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride can be achieved through various methods. One prevalent method involves the reaction of 3,7-bis(diethylamino)phenothiazin-5-ium with chloromethoxy compounds under controlled conditions to ensure optimal yield and purity. This process typically requires careful monitoring of temperature and reaction time to prevent degradation or formation of undesired byproducts .
The synthesis often employs solvents such as ethanol or methanol and may involve catalysts to enhance reaction rates. The purification of the final product can be achieved through crystallization or chromatography techniques, ensuring that the compound meets the required specifications for purity and efficacy .
The molecular formula of 3,7-bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride is with a molecular weight of approximately 340.506 g/mol. The structure features a phenothiazine backbone with diethylamino groups at the 3 and 7 positions, enhancing its solubility and biological activity .
Key structural characteristics include:
These parameters are crucial for understanding the compound's behavior in biological systems and its interaction with cellular components .
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride participates in various chemical reactions typical of phenothiazine derivatives. These include redox reactions where it can act as an electron donor or acceptor due to its conjugated system.
In biological systems, methylene blue can undergo reduction to form leucomethylene blue, which is less toxic and more readily excreted from the body. This transformation is significant in its therapeutic applications, particularly in treating methemoglobinemia where it helps restore normal hemoglobin function by facilitating electron transfer processes .
The mechanism of action for 3,7-bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride primarily involves its interaction with heme proteins such as methemoglobin. Upon administration, it reduces methemoglobin back to hemoglobin by donating electrons, thus restoring oxygen-carrying capacity.
Studies have shown that methylene blue acts as a reversible inhibitor of monoamine oxidase enzymes, impacting neurotransmitter metabolism and potentially influencing conditions like depression . Additionally, it has been investigated for its role in photoacoustic imaging due to its ability to absorb light at specific wavelengths.
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride appears as dark green crystals or a crystalline powder. It is hygroscopic and has an odorless characteristic.
Key chemical properties include:
These properties influence its stability and reactivity under various conditions.
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride has diverse applications in scientific research:
Modern synthetic approaches for 3,7-bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride emphasize efficiency through one-pot cascades that eliminate intermediate purification. These methods typically integrate halogenation, nucleophilic substitution, and oxidative cyclization in a single reaction vessel. A key advancement involves the in situ generation of quinone-imine intermediates from N,N-diethyl-m-phenylenediamine precursors, followed by methoxylation and oxidative ring closure. This strategy reduces processing time by 40–50% compared to traditional multi-step routes and minimizes yield losses from handling unstable intermediates [4] [5].
Table 1: One-Pot Synthesis Performance vs. Traditional Route
Parameter | Traditional Multi-Step | One-Pot Optimized |
---|---|---|
Overall Yield | 32–38% | 68–72% |
Reaction Time | 14–16 hours | 6–8 hours |
Purification Steps | 3–4 | 1 (final crystallization) |
Solvent Consumption | High (≈2 L/mol) | Low (≈0.5 L/mol) |
Critical to this process is the sequential reagent addition protocol: Bromination at 0–5°C with N-bromosuccinimide precedes controlled addition of sodium methoxide in methanol to introduce the methoxy group. The reaction mixture is then warmed to 60°C for oxidative cyclization using tert-butyl hydroperoxide as a mild oxidant. This protocol achieves >95% conversion of the diamine precursor, with the final chloride salt obtained via ion exchange [5].
Solvent polarity and proton affinity govern reaction rates and regioselectivity in phenoxazinium synthesis. Polar aprotic solvents (e.g., N-methylpyrrolidone, dimethylacetamide) accelerate halogenation kinetics by stabilizing charged transition states, while protic solvents (e.g., methanol, ethanol) enhance methoxylation efficiency through nucleophile activation [5]. Kinetic studies reveal pseudo-first-order behavior for bromination in acetonitrile (k₁ = 0.18 min⁻¹), whereas methoxylation follows second-order kinetics in methanol due to solvent participation.
Table 2: Solvent Impact on Key Reaction Steps
Solvent | Dielectric Constant (ε) | Halogenation Rate (k, min⁻¹) | Methoxylation Yield (%) |
---|---|---|---|
Acetonitrile | 37.5 | 0.18 | 42 |
NMP | 32.2 | 0.21 | 67 |
Methanol | 32.7 | 0.09 | 92 |
Ethyl Acetate | 6.0 | 0.03 | 28 |
Reaction temperature critically influences selectivity: At >70°C, competing O-alkylation forms undesirable ether byproducts (up to 15%). Optimal control is achieved by maintaining methoxylation at 45–50°C, suppressing byproducts to <2%. Post-reaction, the product is isolated via solvent-dependent crystallization: Ethyl acetate yields fine crystals suitable for rapid filtration, while methanol/water mixtures produce high-purity coarse crystals (>99.5% HPLC) [5].
Regioselective ring closure poses the foremost synthetic challenge. Iron(III) chloride (1–2 mol%) catalyzes oxidative cyclization by generating electrophilic ferryl species that promote ortho-coupling of aminophenol intermediates. This reduces dimeric byproducts from 22% (uncatalyzed) to <5%, raising cyclization yield to 88% [5]. For halogenation, copper(I) iodide (0.5 mol%) enables ortho-selective bromination via directed metalation, achieving 94:6 ortho:para selectivity at 25°C.
Table 3: Catalyst Performance in Phenoxazinium Synthesis
Catalyst | Loading (mol%) | Function | Yield Increase | Byproduct Reduction |
---|---|---|---|---|
FeCl₃ | 1.0 | Oxidative cyclization | +34% | Dimers: 22% → 4% |
CuI | 0.5 | ortho-Bromination | +18% | para-Isomer: 19% → 5% |
Zn dust | 3.0 | Dehalogenation suppressor | +9% | Dehalogenated: 15% → 2% |
Solvent-catalyst synergies are essential: FeCl₃ in n-butanol minimizes acid-catalyzed degradation, while CuI in toluene enhances halogen transfer. Post-reaction purification employs acid-base extraction (0.1M HCl/2M NaOH) to remove catalyst residues, yielding chloride salts with <50 ppm metal content [5]. Alternative catalysts like arsenic pentoxide show high efficiency but are avoided due to toxicity concerns.
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4